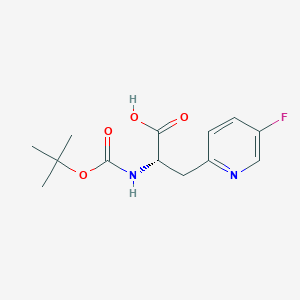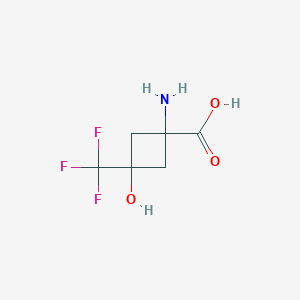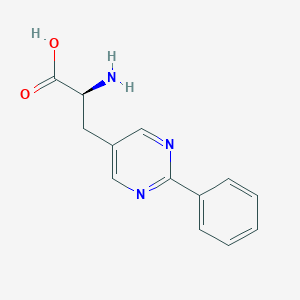
(S)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid is a chiral amino acid derivative featuring a phenylpyrimidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The presence of both amino and pyrimidine groups in its structure suggests it may exhibit unique biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the phenyl group and the amino acid side chain. Key steps include:
Ring Closure: Formation of the pyrimidine ring from acyclic starting materials.
Aromatization: Conversion of the intermediate to an aromatic pyrimidine.
Substitution: Introduction of the phenyl group at the 2-position of the pyrimidine ring.
Amino Acid Coupling: Attachment of the amino acid side chain to the pyrimidine core.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: (S)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro or other oxidized forms.
Reduction: Reduction of the pyrimidine ring or the phenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions on the pyrimidine ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or phenyl rings.
Aplicaciones Científicas De Investigación
(S)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Phenylpyrimidine Compounds: These compounds have a phenyl group attached to the pyrimidine ring and are studied for their medicinal properties.
Uniqueness: (S)-2-Amino-3-(2-phenylpyrimidin-5-yl)propanoic acid is unique due to its chiral nature and the specific arrangement of functional groups
Propiedades
Fórmula molecular |
C13H13N3O2 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(2-phenylpyrimidin-5-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O2/c14-11(13(17)18)6-9-7-15-12(16-8-9)10-4-2-1-3-5-10/h1-5,7-8,11H,6,14H2,(H,17,18)/t11-/m0/s1 |
Clave InChI |
VMLNONYHELVKJG-NSHDSACASA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NC=C(C=N2)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC=C(C=N2)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


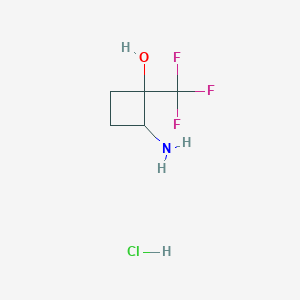
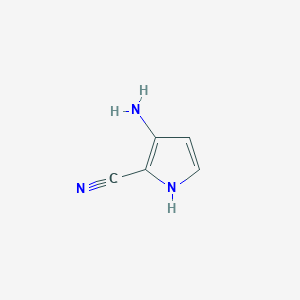
![N-Methyl-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B15225952.png)
![(1R,4R)-2-tert-butoxycarbonyl-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15225954.png)
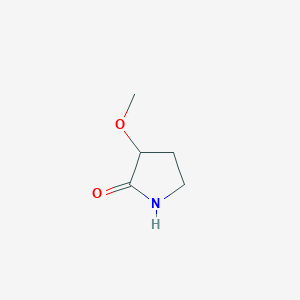
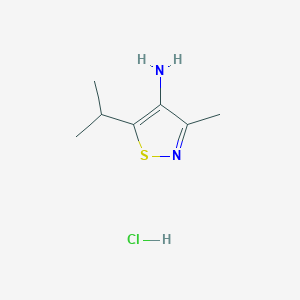
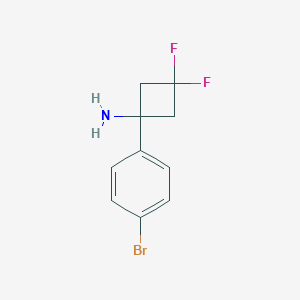
![(1R,2R,4R)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B15225990.png)
![4-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B15225997.png)
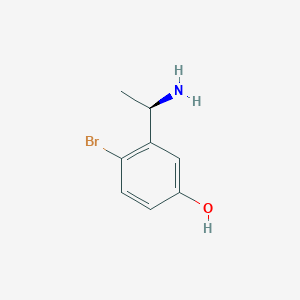
![1,4,5,6-Tetrahydroisoxazolo[3,4-b]pyridine](/img/structure/B15226005.png)
